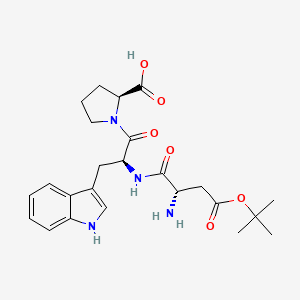
((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is a complex organic compound that belongs to the class of amino acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline typically involves multiple steps, starting from readily available amino acid precursors. One common approach is the enantioselective synthesis, which ensures the production of the desired stereoisomer. The key steps often include:
Protection of Functional Groups: Protecting groups such as tert-butoxycarbonyl (Boc) are used to protect the amino and carboxyl groups during the synthesis.
Coupling Reactions: The protected amino acids are coupled using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) to form peptide bonds.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques like HPLC can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the production of specialized peptides for research and therapeutic purposes.
作用機序
The mechanism of action of ((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protective groups.
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid: A proline analogue used in antiviral synthesis.
Uniqueness
((S)-2-amino-4-(tert-butoxy)-4-oxobutanoyl)-L-tryptophyl-L-proline is unique due to its specific combination of amino acid residues and protective groups, which confer distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in scientific research and drug development.
特性
分子式 |
C24H32N4O6 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H32N4O6/c1-24(2,3)34-20(29)12-16(25)21(30)27-18(22(31)28-10-6-9-19(28)23(32)33)11-14-13-26-17-8-5-4-7-15(14)17/h4-5,7-8,13,16,18-19,26H,6,9-12,25H2,1-3H3,(H,27,30)(H,32,33)/t16-,18-,19-/m0/s1 |
InChIキー |
QVSHQGNXZJKXTD-WDSOQIARSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)O)N |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


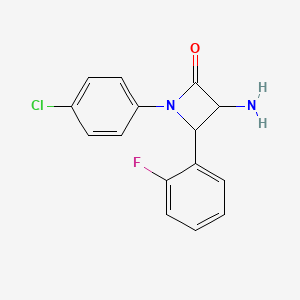
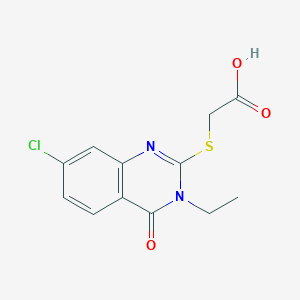
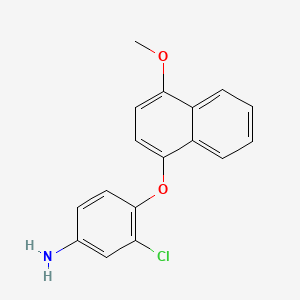
![ethyl (3S,11bR)-9-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B15062979.png)
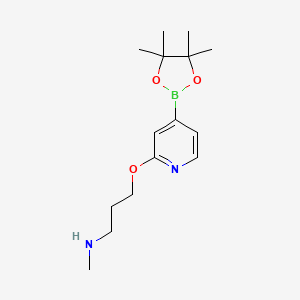
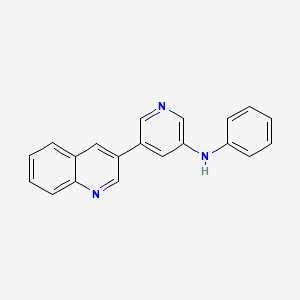
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
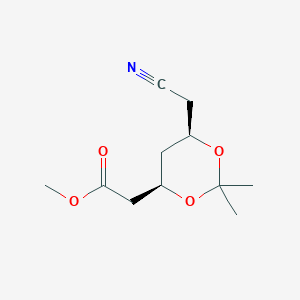
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
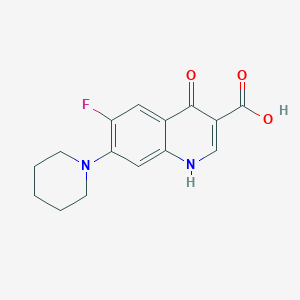
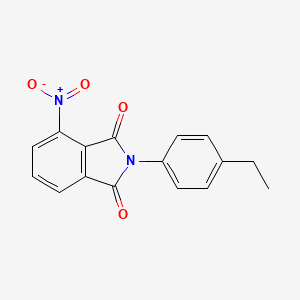
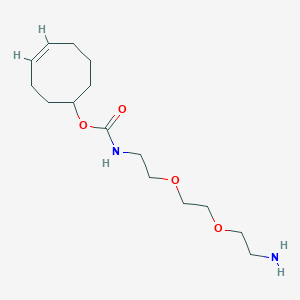
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
